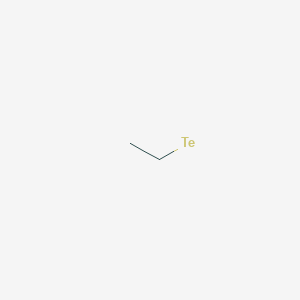
CID 12125786
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12125786” is known as Trimethylsilyl trifluoromethanesulfonate. It is an organosilicon compound with the chemical formula (CH₃)₃SiO₃SCF₃. This compound is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes .
Preparation Methods
Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)3SiCl+CF3SO3H→(CH3)3SiO3SCF3+HCl
Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
- It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Hydrolysis: (CH3)3SiO3SCF3+H2O→(CH3)3SiOH+CF3SO3H
It reacts with alcohols in the presence of a base to form silyl ethers.Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3N→ROSi(CH3)3+[Et3NH]O3SCF3
Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.
Scientific Research Applications
Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:
Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.
Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.
Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
Glycosylation Reactions: It is utilized in the synthesis of glycosides.
Mechanism of Action
The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .
Comparison with Similar Compounds
Trimethylsilyl trifluoromethanesulfonate can be compared with other silylating agents such as trimethylsilyl chloride and trimethylsilyl triflate. While all these compounds are used for silylation, Trimethylsilyl trifluoromethanesulfonate is more electrophilic and thus more reactive. This makes it particularly useful in reactions requiring strong activation of substrates. Similar compounds include:
- Trimethylsilyl Chloride (TMSCl)
- Trimethylsilyl Triflate (TMSOTf)
These compounds share similar applications but differ in their reactivity and specific uses in organic synthesis.
Properties
Molecular Formula |
C2H5Te |
|---|---|
Molecular Weight |
156.7 g/mol |
InChI |
InChI=1S/C2H5Te/c1-2-3/h2H2,1H3 |
InChI Key |
YRWMWAURIMRQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


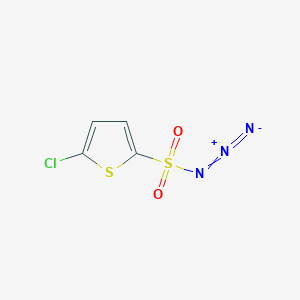
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
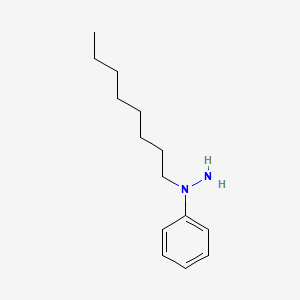
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
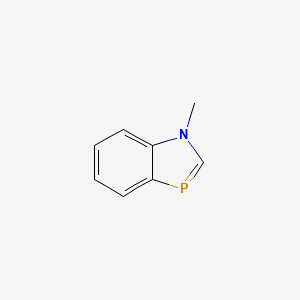
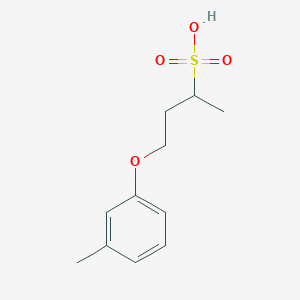
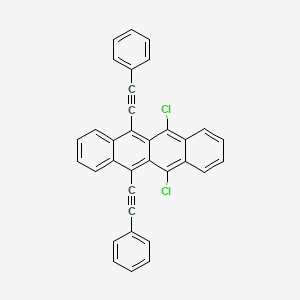

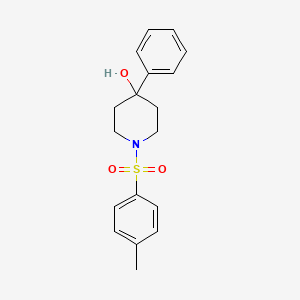
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

